Menaquinone-9

Descripción general

Descripción

Las menaquinonas (MK) son un grupo de compuestos de vitamina K con un núcleo de 2-metil-1,4-naftoquinona. MK-9 es una de estas menaquinonas, caracterizada por sus nueve unidades isoprenilo unidas al anillo de naftoquinona. Desempeña un papel crucial en varios procesos biológicos, incluida la coagulación sanguínea, el metabolismo óseo y la regulación del estrés oxidativo .

Métodos De Preparación

MK-9 se puede sintetizar a través de diversas rutas, pero su producción industrial generalmente implica procesos de fermentación utilizando bacterias como Bacillus subtilis. Estas bacterias producen MK-9 como parte de sus vías metabólicas. Las condiciones de reacción específicas y los métodos de purificación posteriores varían según la escala de producción y la pureza deseada.

Análisis De Reacciones Químicas

MK-9 se somete a varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Oxidación: MK-9 se puede oxidar a su forma epóxido, que es inactiva. Esta reacción es esencial para su función biológica.

Reducción: La reducción del anillo quinona de MK-9 produce la forma activa de hidroquinona, que sirve como coenzima para la γ-glutamil carboxilasa.

Sustitución: Las cadenas laterales isoprenilo de MK-9 se pueden modificar mediante reacciones de sustitución.

Los principales productos formados a partir de estas reacciones incluyen la forma de hidroquinona (activa) y la forma de epóxido (inactiva).

Aplicaciones Científicas De Investigación

Biochemical Role

Menaquinone-9 is a type of menaquinone characterized by a side chain containing nine isoprene units. It is primarily involved in the electron transport chain of bacteria, particularly in Escherichia coli, where it acts as an electron carrier in the respiratory process . The unique structure of this compound allows it to shuttle electrons and protons between membrane-bound protein complexes, facilitating energy production in prokaryotic organisms .

Cardiovascular Health

Research indicates that this compound may contribute to cardiovascular health by reducing the risk of coronary heart disease. A study involving postmenopausal women demonstrated that higher intake levels of this compound were associated with a 9% reduction in coronary heart disease risk .

Bone Health

This compound has been linked to improved bone health through its role in activating proteins that regulate calcium metabolism. This is particularly important for preventing osteoporosis and fractures in older adults. Studies have shown that supplementation with this compound can enhance bone mineral density and reduce fracture risk .

Metabolic Syndrome

Recent research has explored the association between this compound and metabolic syndrome. A 10-year follow-up study indicated that higher levels of vitamin K, including this compound, were inversely associated with components of metabolic syndrome, suggesting potential benefits for glucose metabolism and insulin sensitivity .

Potential Antimicrobial Properties

This compound's role in bacterial metabolism has led to investigations into its antimicrobial properties. Certain studies suggest that compounds related to menaquinones may inhibit the growth of pathogenic bacteria, thereby serving as potential agents in combating infections .

Cancer Prevention

Emerging evidence suggests that this compound may have a protective effect against cancer development. Its ability to influence cell signaling pathways related to apoptosis and proliferation makes it a candidate for further research into cancer prevention strategies .

Case Studies and Research Findings

Mecanismo De Acción

El mecanismo de acción de MK-9 implica su activación por la reductasa de epóxido de vitamina K (VKORC1). Una vez activado, sirve como coenzima para la γ-glutamil carboxilasa, permitiendo la γ-carboxilación postraduccional de las proteínas dependientes de la vitamina K.

Comparación Con Compuestos Similares

MK-9 destaca por sus nueve unidades isoprenilo. Otros compuestos similares incluyen MK-4 (cadena corta) y MK-7, MK-8 y MK-10 (cadena larga) menaquinonas .

Actividad Biológica

Menaquinone-9 (MK-9), a member of the vitamin K2 family, plays a significant role in various biological processes, particularly in bone health and cardiovascular function. This article explores the biological activity of MK-9, supported by case studies, research findings, and data tables.

Overview of this compound

Menaquinones are lipid-soluble vitamins that are essential for the synthesis of certain proteins involved in blood coagulation and bone metabolism. MK-9 is primarily found in fermented foods such as cheese and is absorbed in the intestines. Unlike phylloquinone (vitamin K1), which is predominantly found in green leafy vegetables, MK-9 is more bioactive and has been associated with various health benefits.

Biological Functions

1. Bone Health

MK-9 is crucial for the synthesis of osteocalcin, a protein that binds calcium in bones. Research indicates that MK-9 has a higher biological activity compared to MK-4, enhancing bone mineralization and reducing fracture risk.

- Study Findings : In a study involving warfarin-treated rats, MK-9 supplementation resulted in significantly higher levels of carboxylated osteocalcin compared to controls, indicating better calcium binding and bone health .

2. Cardiovascular Health

MK-9 has been linked to cardiovascular protection through its role in inhibiting vascular calcification. MGP (Matrix Gla Protein) is a vitamin K-dependent protein that prevents calcification in arteries.

- Epidemiological Evidence : The Rotterdam Study showed that individuals with higher MK-9 intake had lower rates of coronary heart disease (CHD). Specifically, those in the highest tertile of menaquinone intake had a relative risk reduction of 0.43 compared to those in the lowest tertile .

Absorption and Metabolism

The absorption of MK-9 occurs primarily through dietary sources. A study examining colonic absorption in rats demonstrated that while MK-4 showed some absorption into the bloodstream, MK-9 was largely retained within the colon without significant transfer to lymphatic or blood circulation . This suggests that dietary intake is crucial for achieving effective systemic levels of MK-9.

Case Studies

Case Study 1: Coronary Heart Disease

In a cohort study involving 564 postmenopausal women, researchers observed that higher dietary intake of MK-9 was associated with a 9% reduction in CHD risk. This finding underscores the potential protective effect of menaquinones on cardiovascular health .

Case Study 2: Bone Density Improvement

A clinical trial assessed the impact of MK-9 supplementation on bone density among elderly women. Results indicated significant improvements in bone mineral density after six months of daily MK-9 intake compared to a placebo group .

Data Table: Comparison of Menaquinone Forms

| Menaquinone Type | Source | Biological Activity | Key Benefits |

|---|---|---|---|

| MK-4 | Animal products | Moderate | Bone health |

| MK-7 | Fermented foods | High | Cardiovascular protection |

| MK-9 | Cheese | Very High | Bone mineralization, CHD risk reduction |

Propiedades

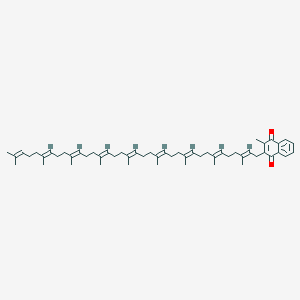

IUPAC Name |

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H80O2/c1-42(2)22-14-23-43(3)24-15-25-44(4)26-16-27-45(5)28-17-29-46(6)30-18-31-47(7)32-19-33-48(8)34-20-35-49(9)36-21-37-50(10)40-41-52-51(11)55(57)53-38-12-13-39-54(53)56(52)58/h12-13,22,24,26,28,30,32,34,36,38-40H,14-21,23,25,27,29,31,33,35,37,41H2,1-11H3/b43-24+,44-26+,45-28+,46-30+,47-32+,48-34+,49-36+,50-40+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRXHNIUHQUASO-UVZVDVBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H80O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317587 | |

| Record name | Menaquinone 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-39-7 | |

| Record name | Menaquinone 9 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menaquinone 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menaquinone 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MENAQUINONE 9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3YR8XD3W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.